

Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,2-O,O-Ditetradecyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of **1,2-O,O-Ditetradecyl-rac-glycerol**, a key diether lipid. This document outlines a reliable three-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization information. The synthesis involves the protection of glycerol, a Williamson ether synthesis for dialkylation, and subsequent deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of **1,2-O,O-Ditetradecyl-rac-glycerol** is efficiently achieved through a three-step process designed to selectively introduce the two tetradecyl chains onto the glycerol backbone.

- **Protection of Glycerol:** The initial step involves the protection of the adjacent hydroxyl groups at the 1 and 2 positions of glycerol by converting it into (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This acetonide protection prevents unwanted side reactions during the subsequent alkylation step.
- **Dialkylation via Williamson Ether Synthesis:** The protected glycerol, solketal, is then subjected to a Williamson ether synthesis. The free hydroxyl group of solketal is deprotonated with a strong base, typically sodium hydride, to form an alkoxide. This nucleophile then reacts with two equivalents of an alkylating agent, 1-bromotetradecane, to introduce the two C14 alkyl chains.

- Deprotection: The final step involves the removal of the isopropylidene protecting group under acidic conditions to regenerate the free hydroxyl group at the 3-position, yielding the desired **1,2-O,O-Ditetradecyl-rac-glycerol**.

Experimental Protocols

Step 1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

This procedure outlines the acid-catalyzed ketalization of glycerol with acetone to form solketal.

Materials:

- Glycerol
- Acetone
- p-Toluenesulfonic acid (p-TSA) or a heterogeneous acid catalyst like Amberlyst-15
- Toluene
- Anhydrous sodium bicarbonate
- Anhydrous magnesium sulfate
- Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

- A mixture of glycerol (1.0 mol), acetone (5.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) in toluene is refluxed.
- The reaction is monitored by thin-layer chromatography (TLC) until the consumption of glycerol is complete. The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards product formation.
- Upon completion, the reaction mixture is cooled to room temperature and neutralized with anhydrous sodium bicarbonate.

- The solid is filtered off, and the excess acetone and toluene are removed under reduced pressure.
- The resulting crude product is purified by vacuum distillation to afford solketal as a colorless liquid.

Step 2: Synthesis of 1,2-O,O-Ditetradecyl-3-O-isopropylidene-rac-glycerol

This protocol details the Williamson ether synthesis for the dialkylation of solketal.

Materials:

- (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- 1-Bromotetradecane
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of solketal (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

- A solution of 1-bromotetradecane (2.2 eq) in anhydrous DMF is then added dropwise, and the reaction mixture is heated to 60-70 °C and stirred overnight.
- The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol (Deprotection)

This final step involves the acidic hydrolysis of the isopropylidene protecting group.

Materials:

- 1,2-O,O-Ditetradecyl-3-O-isopropylidene-rac-glycerol
- Methanol
- Hydrochloric acid (HCl) or an acidic resin like Amberlite IR-120 H+
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- The protected diether lipid is dissolved in methanol.

- A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred at room temperature.
- The reaction progress is monitored by TLC for the disappearance of the starting material.
- Once the reaction is complete, the mixture is neutralized with a saturated aqueous sodium bicarbonate solution.
- The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The final product, **1,2-O,O-Ditetradecyl-rac-glycerol**, is purified by column chromatography on silica gel to yield a white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **1,2-O,O-Ditetradecyl-rac-glycerol**. Please note that yields can vary based on reaction scale and purification efficiency.

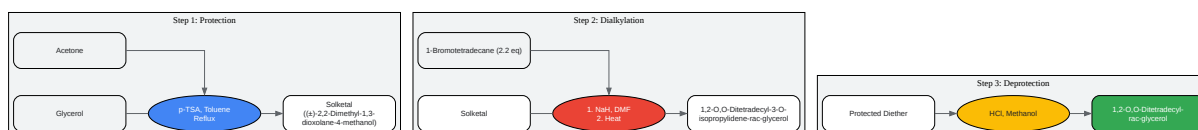
Step	Reaction	Reactants	Key Reagents	Solvent	Typical Yield	Purity
1	Protection	Glycerol, Acetone	p-TSA	Toluene	80-95% [1] [2] [3] [4] [5]	>98% (after distillation)
2	Dialkylation	Solketal, 1-Bromotetradecane	Sodium Hydride	DMF/THF	60-80%	>95% (after chromatography)
3	Deprotection	1,2-di-O-tetradecyl-3-O-isopropylidene-rac-glycerol	HCl	Methanol	85-95% [6] [7]	>98% (after chromatography)

Characterization Data for **1,2-O,O-Ditetradecyl-rac-glycerol**:

Property	Value
Molecular Formula	C ₃₁ H ₆₄ O ₃
Molecular Weight	484.84 g/mol
Appearance	White solid
Purity	≥98%
¹ H NMR (CDCl ₃ , δ)	~3.65 (m, 1H), 3.55-3.40 (m, 6H), 1.55 (m, 4H), 1.25 (s, 44H), 0.88 (t, 6H)
¹³ C NMR (CDCl ₃ , δ)	~72.5, 72.0, 70.8, 64.5, 31.9, 29.7, 29.6, 29.4, 26.2, 22.7, 14.1
Mass Spectrometry (ESI-MS)	m/z: [M+Na] ⁺ calculated for C ₃₁ H ₆₄ O ₃ Na: 507.48; found 507.48

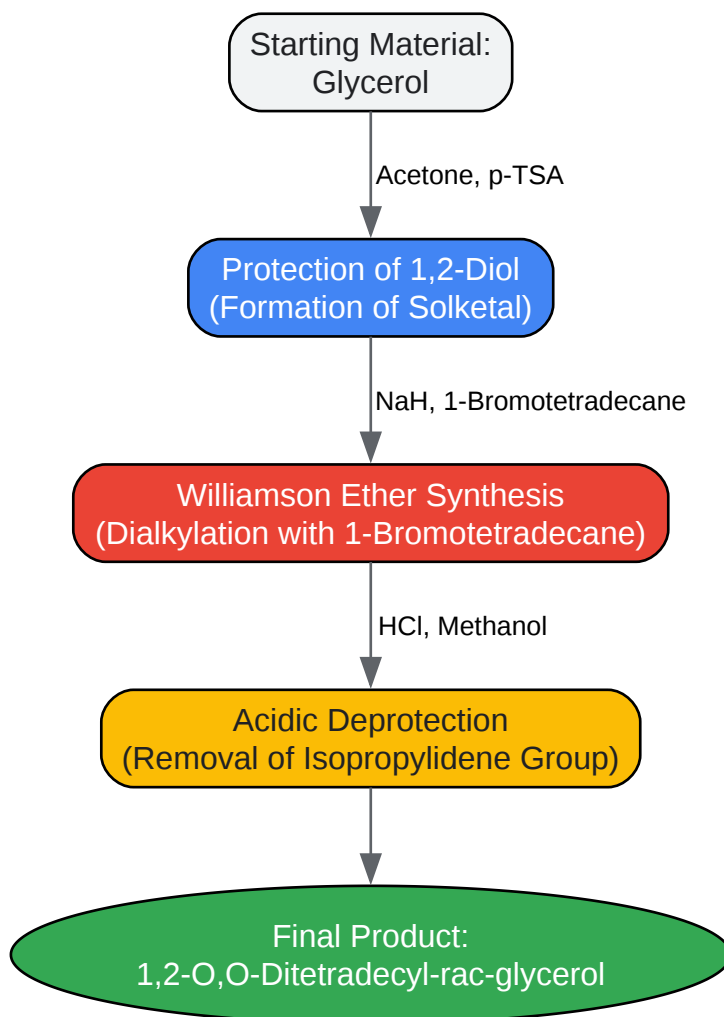
Mandatory Visualizations

Experimental Workflow

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Caption: Synthetic workflow for **1,2-O,O-Ditetradecyl-rac-glycerol**.

Signaling Pathway (Logical Relationship)



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Caption: Logical flow of the synthesis of **1,2-O,O-Ditetradecyl-rac-glycerol**.

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